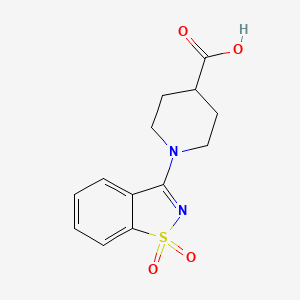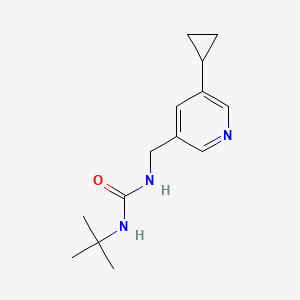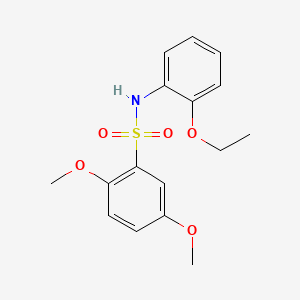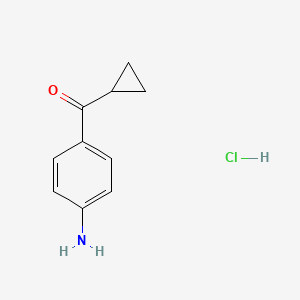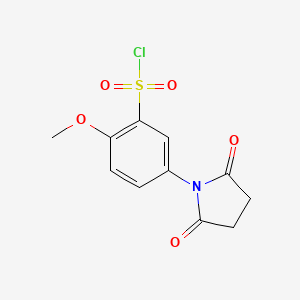![molecular formula C25H18ClN3O2S B2433178 4-benzoyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392254-49-8](/img/structure/B2433178.png)
4-benzoyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms within the molecule and the chemical bonds that hold them together .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions used in its synthesis, as well as reactions it undergoes under different conditions. Techniques such as NMR and IR spectroscopy can be used to monitor these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties can be determined through a variety of laboratory experiments .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-benzoyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, also known as 4-benzoyl-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Research indicates that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness against resistant strains makes it a promising candidate for developing new antibiotics .
Anticancer Properties
Studies have demonstrated that this compound exhibits anticancer activity, particularly against breast cancer cell lines. It works by inducing apoptosis (programmed cell death) in cancer cells, thereby inhibiting their proliferation. This makes it a valuable compound for further research in cancer therapy .
Antioxidant Activity
The compound has been found to possess strong antioxidant properties. It can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and various oxidative stress-related diseases. This application is particularly relevant in the development of supplements and pharmaceuticals aimed at enhancing antioxidant defenses .
Anti-inflammatory Effects
Research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
The compound has demonstrated neuroprotective properties in various studies. It can protect neurons from damage caused by oxidative stress and inflammation, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Antifungal Activity
In addition to its antibacterial properties, this compound has also shown effectiveness against fungal infections. It can inhibit the growth of various fungal species, making it a potential antifungal agent for treating infections caused by fungi .
Antiviral Activity
Preliminary studies suggest that this compound may have antiviral properties. It has shown activity against certain viruses, potentially by interfering with viral replication processes. This application is particularly relevant in the development of antiviral drugs .
Potential Use in Drug Delivery Systems
The unique chemical structure of this compound allows it to be used in drug delivery systems. It can be engineered to deliver drugs to specific targets within the body, enhancing the efficacy and reducing the side effects of various treatments .
Mécanisme D'action
Orientations Futures
Future directions could involve further optimization of the compound’s synthesis, more detailed studies of its properties, or investigation of its potential uses. This could include testing its activity against various diseases, exploring its potential industrial applications, or developing new materials based on its structure .
Propriétés
IUPAC Name |
4-benzoyl-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2S/c26-19-10-12-20(13-11-19)29-24(21-14-32-15-22(21)28-29)27-25(31)18-8-6-17(7-9-18)23(30)16-4-2-1-3-5-16/h1-13H,14-15H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMKIOPYTSVMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

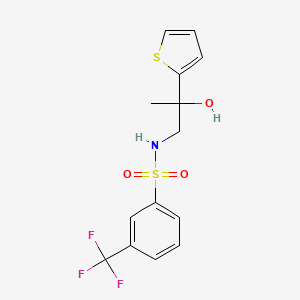

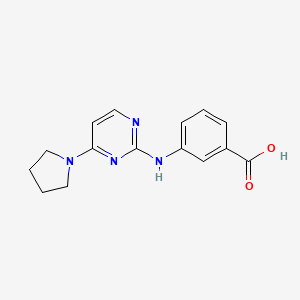
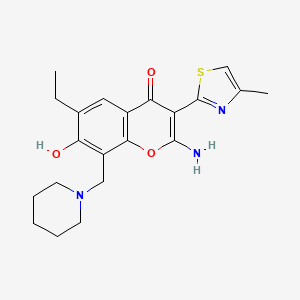
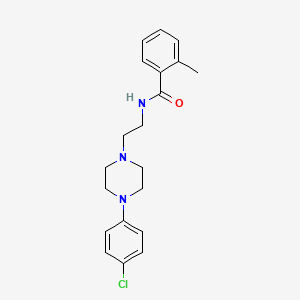

![N-(benzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2433106.png)
